molecular formula C23H34O5 B11542798 2-{1-Hydroxy-9A,11A-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL}-2-oxoethyl acetate

2-{1-Hydroxy-9A,11A-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL}-2-oxoethyl acetate

Cat. No.: B11542798
M. Wt: 390.5 g/mol
InChI Key: SDSTWQKFZBIDEK-CCAGBGTASA-N
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Description

2-{1-Hydroxy-9A,11A-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL}-2-oxoethyl acetate is a complex organic compound with a unique structure. It is characterized by a central steroid nucleus with an unsaturated lactone ring structure on C17 and a dideoxy arabinose group on C3

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols .

Mechanism of Action

The mechanism of action of 2-{1-Hydroxy-9A,11A-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL}-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

When compared to similar compounds, 2-{1-Hydroxy-9A,11A-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL}-2-oxoethyl acetate stands out due to its unique structure and biological activity. Similar compounds include 1-{1,7-dihydroxy-2,9a,11a-trimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-yl}ethan-1-one and 17-α,21-dihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate . These compounds share some structural similarities but differ in their functional groups and specific biological activities .

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

[2-[(17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H34O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h15,17-19,27H,4-13H2,1-3H3/t15?,17?,18?,19?,21?,22?,23-/m0/s1

InChI Key

SDSTWQKFZBIDEK-CCAGBGTASA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O

Origin of Product

United States

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